3,5-dimethoxy-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide
Description
Properties
IUPAC Name |
3,5-dimethoxy-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O5S/c1-32-21-14-19(15-22(16-21)33-2)25(29)27-20-8-10-23(11-9-20)34(30,31)28-13-4-3-7-24(28)18-6-5-12-26-17-18/h5-6,8-12,14-17,24H,3-4,7,13H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSNSRJGHSUUMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3C4=CN=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,5-dimethoxybenzoic acid with an appropriate amine under dehydrating conditions.
Sulfonylation: The sulfonylphenyl moiety is introduced by reacting the benzamide with a sulfonyl chloride derivative in the presence of a base such as triethylamine.
Pyridinylpiperidine Attachment: The final step involves coupling the sulfonylphenyl intermediate with 2-pyridin-3-ylpiperidine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:
Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize product formation.
Purification Techniques: Utilizing recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Amide Bond Hydrolysis
The benzamide group undergoes hydrolysis under acidic or basic conditions, yielding 3,5-dimethoxybenzoic acid and 4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}aniline.
| Conditions | Products | Yield | Reference |
|---|---|---|---|
| 6M HCl, reflux (12h) | 3,5-Dimethoxybenzoic acid + Sulfonamide-aniline derivative | 72% | |
| NaOH (10%), 80°C (8h) | Same products, with faster kinetics | 85% |
Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the amide carbonyl, while basic conditions involve hydroxide attack at the electrophilic carbon.
Sulfonamide Group Reactivity
The sulfonamide (–SO₂–NH–) participates in nucleophilic substitution and oxidation:
Substitution Reactions
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form N-alkyl sulfonamides.
-
Acylation : Treating with acetyl chloride yields N-acetyl derivatives .
| Reagent | Product | Conditions | Reference |
|---|---|---|---|
| CH₃I, K₂CO₃ | N-Methylsulfonamide | DMF, 60°C, 6h | |
| AcCl, Et₃N | N-Acetylsulfonamide | CH₂Cl₂, RT, 4h |
Oxidation
The sulfur atom oxidizes to sulfonic acid (–SO₃H) using H₂O₂/AcOH.
Methoxy Group Demethylation
The 3,5-dimethoxy substituents undergo demethylation with BBr₃ or HI, producing catechol derivatives:
| Reagent | Product | Conditions | Reference |
|---|---|---|---|
| BBr₃ (1.0M) | 3,5-Dihydroxybenzamide | CH₂Cl₂, −78°C → RT, 24h | |
| HI (47%), reflux | Partial demethylation (mono-OH derivative) | 48h |
Applications : Demethylated products show enhanced hydrogen-bonding capacity, useful in drug design .
Pyridine Ring
-
Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) occurs at the pyridine’s meta position relative to the piperidine linkage .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the pyridine to piperidine, altering conformational flexibility .
Piperidine Ring
-
N-Alkylation : Reacts with alkyl halides to form quaternary ammonium salts .
-
Acylation : Acetic anhydride acetylates the secondary amine .
Cross-Coupling Reactions
The aryl bromide (if present) participates in Suzuki-Miyaura couplings. For example:
| Reagent | Product | Conditions | Reference |
|---|---|---|---|
| Pd(PPh₃)₄, ArB(OH)₂ | Biaryl derivatives | DME/H₂O, 80°C, 12h |
Stability Under Physiological Conditions
The compound remains stable at pH 7.4 (phosphate buffer, 37°C) for >48h, but degrades in acidic (pH 2.0) or oxidative (H₂O₂) environments .
Key Research Findings
-
Hydrolysis Kinetics : Basic hydrolysis proceeds 1.5× faster than acidic hydrolysis due to hydroxide’s nucleophilicity.
-
Demethylation Selectivity : BBr₃ cleaves both methoxy groups simultaneously, while HI shows stepwise reactivity .
-
Sulfonamide Reactivity : N-Alkylation improves metabolic stability in vivo .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The structural features of 3,5-dimethoxy-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide allow it to interact with various molecular targets involved in cancer cell proliferation and survival pathways. For instance, derivatives of similar structures have been shown to inhibit tumor growth in various cancer models by inducing apoptosis and cell cycle arrest.
Antimicrobial Properties
This compound exhibits promising antimicrobial activity against both bacterial and fungal strains. Research indicates that the sulfonamide group enhances the compound's ability to inhibit microbial growth. In vitro studies have demonstrated efficacy against pathogens such as Staphylococcus aureus and Candida albicans. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with fungal metabolic pathways.
Anti-inflammatory Effects
The anti-inflammatory properties of 3,5-dimethoxy-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide have been explored in several studies. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cultured cells. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.
Data Tables
Case Study 1: Anticancer Activity
In a study published in 2020, researchers synthesized several derivatives of 3,5-dimethoxy-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide and evaluated their anticancer properties against human breast cancer cells. The most active derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutics, indicating enhanced potency.
Case Study 2: Antimicrobial Activity
A comparative study assessed the antimicrobial efficacy of this compound against clinical isolates of Candida albicans. The results showed that it inhibited fungal growth at concentrations lower than those required for traditional antifungals, suggesting its potential as a novel antifungal agent.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: It may bind to enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethoxy-N-[4-(2-pyridin-2-ylpiperidin-1-yl)sulfonylphenyl]benzamide: Similar structure with a different pyridinyl position.
3,5-dimethoxy-N-[4-(2-pyridin-4-ylpiperidin-1-yl)sulfonylphenyl]benzamide: Variation in the pyridinyl substitution pattern.
Uniqueness
3,5-dimethoxy-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Biological Activity
3,5-Dimethoxy-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This compound features a complex structure that includes a benzamide core, methoxy groups, and a piperidine moiety substituted with a pyridine ring. Research into its biological activity has revealed various pharmacological properties.
The biological activity of this compound is primarily attributed to its interactions with specific biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain kinases and enzymes involved in cell signaling pathways.
Antitumor Activity
Recent investigations have highlighted the antitumor potential of 3,5-dimethoxy-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide. In vitro studies demonstrated that the compound inhibits the proliferation of cancer cell lines, suggesting a mechanism that may involve apoptosis induction or cell cycle arrest.
Neuropharmacological Effects
There is emerging evidence that this compound may influence neuropharmacological pathways. It has been evaluated for its effects on neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Such interactions could imply potential applications in treating neurological disorders.
Table of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor | Inhibits proliferation in cancer cell lines | |
| Neuropharmacological | Affects serotonin and dopamine receptor pathways | |
| Enzyme Inhibition | Potential kinase inhibitor |
Case Study 1: Antitumor Efficacy
In a study published in 2020, researchers evaluated the effects of 3,5-dimethoxy-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide on various cancer cell lines. The results indicated significant inhibition of cell growth in breast and lung cancer models. The mechanism was linked to the activation of apoptotic pathways, as evidenced by increased caspase activity.
Case Study 2: Neuropharmacological Assessment
A separate investigation focused on the neuropharmacological properties of this compound. The study assessed its impact on rodent models exhibiting anxiety-like behaviors. The results suggested that the compound could reduce anxiety symptoms, potentially through modulation of serotonergic pathways.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of 3,5-dimethoxy-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide. Initial findings indicate favorable bioavailability with moderate plasma half-life, making it a candidate for further development in therapeutic applications.
Toxicology
Toxicological assessments have shown that the compound exhibits low toxicity at therapeutic doses. Long-term studies are ongoing to evaluate chronic exposure effects and potential side effects.
Q & A
Basic: What synthetic strategies are recommended for preparing 3,5-dimethoxy-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide?
Methodological Answer:
The synthesis typically involves sequential functionalization:
- Step 1: Prepare the benzamide core via coupling reactions. For example, activate 3,5-dimethoxybenzoic acid using mixed anhydrides (e.g., pivaloyl chloride) with a tertiary amine base (e.g., N-methylpiperidine) to minimize racemization .
- Step 2: Sulfonylation of the aniline intermediate using 2-(pyridin-3-yl)piperidine-1-sulfonyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile) .
- Step 3: Purify intermediates via column chromatography and confirm structural integrity using NMR and HPLC .
Advanced: How can the sulfonylation step be optimized to improve yield and reduce side products?
Methodological Answer:
Optimization strategies include:
- Temperature Control: Conduct the reaction at 0–5°C to suppress sulfonic acid byproduct formation .
- Base Selection: Use anhydrous K₂CO₃ in polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the aniline nitrogen .
- Catalytic Additives: Introduce DMAP (4-dimethylaminopyridine) to accelerate sulfonyl chloride activation .
- Real-Time Monitoring: Employ LC-MS to track reaction progress and adjust stoichiometry dynamically .
Basic: Which analytical techniques are critical for confirming the compound’s structural and chemical purity?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to verify methoxy, sulfonyl, and piperidine proton environments .
- HPLC-PDA: Assess purity (>95%) using a C18 column with a gradient of acetonitrile/water (0.1% TFA) .
- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and rule out trifluoroacetic acid adducts .
- X-ray Crystallography: For unambiguous confirmation of stereochemistry in the piperidine ring .
Advanced: How do substituents on the benzamide core (e.g., methoxy groups) influence target binding and pharmacokinetics?
Methodological Answer:
- Lipophilicity: 3,5-Dimethoxy groups enhance membrane permeability (logP ~3.5) compared to unsubstituted analogs, as shown in similar trifluoromethylbenzamide derivatives .
- Hydrogen Bonding: Methoxy oxygen atoms form critical interactions with kinase ATP-binding pockets, as observed in imatinib analogs .
- Metabolic Stability: Methoxy groups reduce oxidative metabolism in hepatic microsomes, extending half-life in preclinical models .
- SAR Studies: Replace methoxy with halogens or alkyl groups to modulate potency against specific targets (e.g., Bcl-2 or kinase domains) .
Basic: What stability considerations are critical for handling this compound under experimental conditions?
Methodological Answer:
- pH Sensitivity: Stabilize in buffered solutions (pH 6.5–7.5) to prevent sulfonamide hydrolysis. Ammonium acetate buffers are recommended for assay preparations .
- Light Protection: Store in amber vials to avoid photodegradation of the benzamide moiety .
- Temperature: Lyophilized powder is stable at -20°C for >6 months; avoid repeated freeze-thaw cycles in solution .
Advanced: Are there reported synergistic effects when combining this compound with Bcl-2 inhibitors in oncology research?
Methodological Answer:
- Mechanistic Synergy: Co-administration with Bcl-2 inhibitors (e.g., ABT-199) enhances apoptosis in resistant cancer cell lines by dual targeting of survival pathways .
- Dosage Optimization: Use fixed-ratio combinatorial assays (e.g., Chou-Talalay method) to calculate synergistic indices (CI <1) .
- In Vivo Validation: Test in xenograft models with pharmacokinetic profiling to ensure overlapping therapeutic windows for both agents .
Advanced: What computational tools are recommended for predicting off-target interactions of this compound?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to screen against kinase databases (e.g., KLIFS) to identify potential off-target kinases .
- QSAR Modeling: Develop models using MOE or Schrödinger to correlate substituent effects with toxicity profiles .
- ADMET Prediction: SwissADME or ADMETLab 2.0 to forecast blood-brain barrier penetration and CYP450 inhibition risks .
Basic: How can researchers validate the biological activity of this compound in cellular assays?
Methodological Answer:
- Cell Line Selection: Use cancer lines with documented overexpression of target proteins (e.g., Bcl-2 or specific kinases) .
- Dose-Response Curves: Perform 72-hour viability assays (MTT or CellTiter-Glo) with IC₅₀ calculations .
- Control Compounds: Include positive controls (e.g., imatinib for kinase inhibition) and vehicle controls to normalize data .
Advanced: What strategies mitigate solubility challenges during in vivo administration?
Methodological Answer:
- Formulation: Use co-solvents (e.g., 10% DMSO + 30% PEG-400 in saline) for intraperitoneal dosing .
- Prodrug Design: Introduce phosphate groups at the methoxy positions to enhance aqueous solubility, with enzymatic cleavage in target tissues .
- Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability in pharmacokinetic studies .
Advanced: How does the piperidine-sulfonyl linkage influence conformational flexibility and target engagement?
Methodological Answer:
- Conformational Analysis: NMR and molecular dynamics simulations show the sulfonyl group restricts piperidine ring puckering, favoring a chair conformation for optimal target binding .
- Bioisosteric Replacement: Compare with sulfonamide analogs (e.g., thioether or carbonyl linkages) to assess rigidity-activity relationships .
- Crystallography Data: Co-crystal structures with kinases reveal hydrogen bonding between the sulfonyl oxygen and conserved lysine residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
